Cas no 2228876-11-5 (2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid)
2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid
- 2228876-11-5
- 2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid
- EN300-1918408
-
- Inchi: 1S/C10H10BrNO2/c11-8-3-1-2-7(12-8)10(4-5-10)6-9(13)14/h1-3H,4-6H2,(H,13,14)
- InChI Key: MNTGTXCSLKLKNN-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C2(CC(=O)O)CC2)=N1
Computed Properties
- Exact Mass: 254.98949g/mol
- Monoisotopic Mass: 254.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 50.2Ų
2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918408-0.05g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 0.05g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1918408-0.1g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 0.1g |
$1384.0 | 2023-09-17 | ||
| Enamine | EN300-1918408-0.25g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 0.25g |
$1447.0 | 2023-09-17 | ||
| Enamine | EN300-1918408-0.5g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 0.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1918408-1.0g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 1g |
$1572.0 | 2023-05-31 | ||
| Enamine | EN300-1918408-2.5g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 2.5g |
$3080.0 | 2023-09-17 | ||
| Enamine | EN300-1918408-5.0g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 5g |
$4557.0 | 2023-05-31 | ||
| Enamine | EN300-1918408-10.0g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 10g |
$6758.0 | 2023-05-31 | ||
| Enamine | EN300-1918408-1g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 1g |
$1572.0 | 2023-09-17 | ||
| Enamine | EN300-1918408-5g |
2-[1-(6-bromopyridin-2-yl)cyclopropyl]acetic acid |
2228876-11-5 | 5g |
$4557.0 | 2023-09-17 |
2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid
Professional Introduction to 2-1-(6-bromopyridin-2-yl)cyclopropylacetic Acid (CAS No. 2228876-11-5)
2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid, with the chemical identifier CAS No. 2228876-11-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a cyclopropylacetic acid core substituted with a brominated pyridine ring, has garnered attention due to its potential applications in drug discovery and development. The structural uniqueness of this compound lies in its ability to interact with biological targets in a manner that is both specific and potent, making it a valuable candidate for further investigation.
The structure of 2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid presents a fascinating blend of functional groups that contribute to its chemical reactivity and biological activity. The cyclopropyl moiety, known for its rigid three-membered ring structure, introduces steric constraints that can influence binding affinity and selectivity when interacting with biological targets. Meanwhile, the brominated pyridine ring serves as a key pharmacophore, capable of engaging in various interactions such as hydrogen bonding, π-stacking, and electrostatic interactions with proteins and other biomolecules.
In recent years, there has been growing interest in the development of small molecules that can modulate the activity of enzymes and receptors involved in critical biological pathways. The pharmacological properties of 2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid make it an attractive candidate for such applications. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes by binding to their active sites and disrupting their normal function. These findings are particularly intriguing given the importance of these enzymes in various diseases, including cancer, inflammation, and metabolic disorders.
One of the most compelling aspects of this compound is its potential for further derivatization and optimization. The presence of both the cyclopropylacetic acid and bromopyridine moieties provides multiple sites for chemical modification, allowing researchers to fine-tune its properties for specific applications. For instance, introducing additional functional groups or altering the substitution patterns on the pyridine ring could enhance its solubility, improve its bioavailability, or increase its selectivity for particular biological targets.
The synthesis of 2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid represents another area of active research. While the exact synthetic route may vary depending on the desired purity and scale of production, common strategies involve multi-step organic transformations starting from readily available precursors. Advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one with high efficiency and yield. These advancements are crucial for enabling further exploration of its biological activities and therapeutic potential.
In the realm of drug discovery, computational methods play a pivotal role in predicting the biological behavior of new compounds. The use of molecular modeling techniques has allowed researchers to gain insights into how 2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid interacts with potential targets at the molecular level. These studies have not only helped validate experimental findings but also provided guidance for designing more effective derivatives. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process and identify promising candidates for further development.
The biological activity of 2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid has been investigated in various cellular and animal models. Initial studies have shown that this compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These effects have been observed across different disease contexts, suggesting broad therapeutic potential. However, further research is needed to fully elucidate its mechanisms of action and to assess its safety and efficacy in clinical settings.
As our understanding of biology continues to evolve, so does our approach to drug development. The integration of interdisciplinary approaches, combining chemistry, biology, pharmacology, and computational science, is essential for unlocking the full potential of compounds like 2-1-(6-bromopyridin-2-yl)cyclopropylacetic acid. By leveraging these diverse fields, researchers can develop more targeted and effective therapies that address unmet medical needs.
The future prospects for this compound are promising. Ongoing research aims to explore its therapeutic applications in greater detail and to identify new ways to optimize its properties. As new data emerges from both laboratory studies and clinical trials, our understanding will continue to grow, paving the way for innovative treatments based on this versatile molecule.
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